N-(4-Piperidylmethyl)aniline
Overview
Description
N-(4-Piperidylmethyl)aniline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial in the pharmaceutical industry, and their synthesis has been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidylmethyl)aniline typically involves the reaction of piperidine with aniline under specific conditions. One common method is the reductive amination of 4-piperidylmethyl ketone with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(4-Piperidylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Piperidylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and microbial infections .
Comparison with Similar Compounds
N-(4-Piperidylmethyl)aniline can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its cholinesterase inhibition properties.
N-Methylpiperidine: Used in the synthesis of pharmaceuticals and agrochemicals.
N-Phenylpiperidine: Investigated for its potential use in treating neurological disorders.
Uniqueness: this compound stands out due to its unique combination of aniline and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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